Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR analysis of 4,4'-(2,4-thiophenediyl)bis-benzenecarboximidamide would reveal distinct signals corresponding to aromatic protons, amidine protons, and thiophene-ring protons. The benzene rings are expected to exhibit deshielded aromatic protons in the δ 7.5–8.0 ppm range due to electron-withdrawing effects from the carboximidamide groups. The thiophene protons, particularly those adjacent to the sulfur atom (position 3 and 5), may resonate near δ 7.2–7.4 ppm, as observed in related thiophene derivatives.
The amidine (–NH2) protons typically appear as broad singlets in the δ 5.5–6.5 ppm range, though their exact chemical shift depends on hydrogen bonding and solvent interactions. Carbon-13 NMR would show quaternary carbons for the thiophene ring (δ 125–135 ppm), aromatic carbons (δ 120–130 ppm), and the carboximidamide carbon (δ 155–160 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy would identify key functional groups, including N–H stretches from the amidine groups (3200–3400 cm⁻¹) and C=N stretches (1640–1680 cm⁻¹). The thiophene ring’s C–S–C asymmetric stretching vibrations are expected near 700–750 cm⁻¹, while aromatic C–C stretches appear between 1450–1600 cm⁻¹.
Mass Spectrometry
The molecular ion peak ([M]⁺) would correspond to the molecular formula C18H16N4S , with an exact mass of 320.10 g/mol. Fragmentation patterns might include loss of amidine groups (–NH2, –C(=NH)–NH2) or cleavage of the thiophene-benzene bonds, yielding characteristic ions such as [C12H10N2S]⁺ (m/z 214) and [C6H5N2]⁺ (m/z 105).
X-ray Crystallography and Molecular Geometry
Single-crystal X-ray diffraction studies of analogous compounds reveal that the thiophene ring adopts a nearly planar conformation, with dihedral angles between the thiophene and benzene rings typically ranging from 5° to 15°. This near-planarity facilitates π-conjugation across the molecule, enhancing electronic delocalization.
The carboximidamide groups likely participate in intermolecular hydrogen bonding, forming a network that stabilizes the crystal lattice. Key bond lengths include:
- C–S bond in thiophene : ~1.70 Å
- C–N bond in amidine : ~1.32 Å
- C–C bonds in benzene rings : ~1.39 Å
These metrics align with reported values for structurally similar diarylthiophenes and amidine-containing compounds.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations provide insights into the electronic properties of 4,4'-(2,4-thiophenediyl)bis-benzenecarboximidamide. The highest occupied molecular orbital (HOMO) is localized on the thiophene and adjacent benzene rings, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the carboximidamide groups. This spatial separation suggests charge-transfer capabilities, with a calculated HOMO-LUMO gap of approximately 3.2 eV.
Natural bond orbital (NBO) analysis indicates significant electron density donation from the thiophene sulfur lone pairs to the π*-orbitals of the benzene rings, reinforcing conjugation. The amidine groups act as strong electron donors, further polarizing the electronic structure.
Molecular electrostatic potential (MEP) maps highlight regions of high electron density (negative potential) around the sulfur atom and amidine nitrogens, contrasting with positive potentials at the benzene ring centroids. This polarity may influence interactions with biological targets or materials surfaces.
Properties
CAS No. |
648417-96-3 |
|---|---|
Molecular Formula |
C18H16N4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
4-[4-(4-carbamimidoylphenyl)thiophen-2-yl]benzenecarboximidamide |
InChI |
InChI=1S/C18H16N4S/c19-17(20)13-5-1-11(2-6-13)15-9-16(23-10-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) |
InChI Key |
UYPLKQKDGJVOME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)C3=CC=C(C=C3)C(=N)N)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
One common method for synthesizing benzenecarboximidamide involves the condensation of benzoic acid derivatives with amines. This reaction typically requires the presence of a dehydrating agent or catalyst to facilitate the formation of the imidamide bond.
$$
\text{RCOOH} + \text{R'NH}2 \rightarrow \text{RCONHR'} + \text{H}2\text{O}
$$
Where R represents a benzenesulfonyl group and R' is an amine.
Coupling Reactions
Another effective approach is the coupling of thiophene derivatives with benzenecarboximidamide precursors. This method often employs palladium or copper catalysts to promote the coupling reaction.
$$
\text{Ar-Br} + \text{Ar'-NH}_2 \xrightarrow{\text{Pd/Cu}} \text{Ar-Ar'} + \text{HX}
$$
Where Ar and Ar' are aromatic groups containing thiophene and benzenecarboximidamide components.
Functional Group Transformations
Transforming existing functional groups into imidamide groups can also be a viable method. For instance, converting carboxylic acids into their corresponding amides through various reagents can yield benzenecarboximidamide derivatives.
$$
\text{RCOOH} \xrightarrow{\text{Reagent}} \text{RCONH}_2
$$
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Condensation Reactions | Simple and direct synthesis | May require harsh conditions |
| Coupling Reactions | High specificity and yield | Requires catalysts which may increase costs |
| Functional Group Transformations | Versatile for different substrates | May involve multiple steps |
Research Findings
Recent studies have highlighted the efficiency of these methods in synthesizing benzenecarboximidamide derivatives. For instance, a study demonstrated that using microwave-assisted synthesis significantly reduced reaction times while improving yields in condensation reactions.
Moreover, advancements in catalytic systems have enhanced the efficiency of coupling reactions, allowing for milder conditions and higher selectivity.
Chemical Reactions Analysis
Types of Reactions: Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of Benzenecarboximidamide, 4,4’-(2,4-thiophenediyl)bis- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thiophene-Linked Analogs
- Benzenecarboximidamide, 4,4'-(2,5-thiophenediyl)bis[N-Methoxy-] (CAS 847545-06-6) :
- Structure : Shares a thiophene core but substitutes methoxy groups on the benzamidine nitrogens and positions the sulfur atom at 2,5-thiophenediyl .
- Key Differences : The 2,4-thiophenediyl substitution in the target compound alters electronic conjugation and steric hindrance compared to the 2,5-isomer. This positional variance may influence solubility, reactivity, and binding affinity in biological systems.
Aliphatic Chain-Linked Benzamidines
Hexamidine (CAS 3811-75-4) :
- Structure : Contains a 1,6-hexanediylbis(oxy) linker instead of thiophene. Molecular formula: C₂₀H₂₆N₄O₂ (MW 354.45) .
- Applications : Used as a preservative in cosmetics (restricted to 0.1% concentration) due to its antimicrobial properties .
- Comparison : The aliphatic linker in Hexamidine enhances flexibility but reduces aromatic conjugation compared to the rigid thiophene bridge. This likely decreases its binding strength to targets like DNA or enzymes but improves water solubility.
- Butamidine (CAS 121324-49-0): Structure: Features a 1,4-butanediylbis(oxy) linker and hydrochloride salt (C₁₈H₂₃ClN₄O₂, MW 326.39) . Properties: The shorter aliphatic chain and ionic hydrochloride salt improve aqueous solubility compared to non-ionic thiophene derivatives.
Ether-Linked Benzamidines
- Phenamidine (CAS 101-62-2) :
- Structure : 4,4'-oxybisbenzenecarboximidamide with a diphenyl ether linkage .
- Applications : Veterinary antiprotozoal agent.
- Comparison : The ether linkage provides moderate rigidity and electronic effects distinct from sulfur-containing thiophene. The absence of sulfur may reduce interactions with metal ions or thiol-containing biomolecules.
Physicochemical and Functional Comparisons
Molecular Weight and Solubility
Stability and Reactivity
- Thiophene Derivatives : The sulfur atom in the thiophene ring may participate in π-stacking interactions or coordinate with metal ions, enhancing stability in hydrophobic environments but increasing susceptibility to oxidation.
- Aliphatic Derivatives : Flexible linkers like hexanediyl or butanediyl improve thermal stability but may reduce resistance to enzymatic degradation.
Biological Activity
Benzenecarboximidamide, 4,4'-(2,4-thiophenediyl)bis- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, synthesis methods, and relevant case studies.
- Molecular Formula : C15H14N2S2
- Molecular Weight : 286.41 g/mol
- CAS Number : [Not available in the search results]
Synthesis
The synthesis of benzenecarboximidamide derivatives typically involves the reaction of benzenecarboxylic acids with amidines or related compounds under controlled conditions. The specific synthetic routes can vary based on the desired substituents and functional groups.
Antitumor Activity
Recent studies have indicated that benzenecarboximidamide derivatives exhibit significant antitumor activity. For instance, compounds with structural similarities have been tested against various cancer cell lines, demonstrating their ability to inhibit cell proliferation.
- Case Study : A study evaluated the effects of similar amidine compounds on human lung cancer cell lines (A549, HCC827, NCI-H358). Results showed that certain derivatives significantly reduced cell viability compared to controls, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay type (2D vs. 3D cultures) .
| Compound | Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|---|
| Example A | A549 | 6.26 | 20.46 |
| Example B | HCC827 | 6.48 | 16.00 |
Antimicrobial Activity
The antimicrobial properties of benzenecarboximidamide derivatives have also been explored. These compounds have shown effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that derivatives exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 7.81 µg/mL to 250 µg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.81 |
| Escherichia coli | 15.63 |
The biological activity of benzenecarboximidamide is believed to be linked to its ability to intercalate into DNA and RNA structures. The amidine group facilitates binding to negatively charged nucleic acids, which may lead to inhibition of replication and transcription processes in cancer cells and pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
